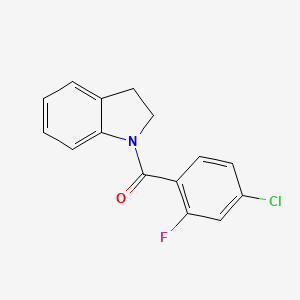

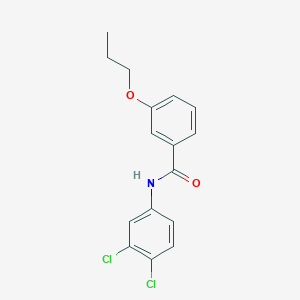

![molecular formula C16H12N2O5S2 B4962808 2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid, also known as MBTH, is a chemical compound that has been widely used in scientific research. This compound is a member of the benzothiazole family and has shown significant potential in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid is based on its ability to react with various compounds and form stable complexes. This compound contains a benzothiazole moiety, which is known to have a high affinity for nucleophilic compounds. The carbonyl group in this compound also provides an electrophilic center that can react with nucleophiles. The resulting complexes are stable and can be quantified using various analytical methods.

Biochemical and Physiological Effects:

This compound has shown significant potential in various biochemical and physiological studies. The compound has been used as a reagent for the determination of total phenolic content in plant extracts, as well as in the analysis of antioxidants and other bioactive compounds. This compound has also been used in the study of enzyme kinetics and inhibition, as well as in the analysis of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid is its ability to form stable complexes with various compounds. This property makes it a valuable reagent in various analytical methods, including spectrophotometry and chromatography. However, this compound has some limitations, including its sensitivity to pH and temperature. The stability of the complexes formed by this compound is affected by changes in pH and temperature, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of 2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid in scientific research. One of the primary areas of interest is the development of new analytical methods for the determination of bioactive compounds in plant extracts. This compound has shown significant potential in this area and can be used to identify new bioactive compounds with potential therapeutic applications. Another area of interest is the study of protein-ligand interactions using this compound as a probe. This approach can provide valuable insights into the mechanisms of action of various proteins and their interactions with ligands.

Conclusion:

In conclusion, this compound, or this compound, is a valuable compound in scientific research. Its ability to form stable complexes with various compounds makes it a valuable reagent in various analytical methods, including the determination of bioactive compounds in plant extracts and the analysis of protein-ligand interactions. Further research is needed to explore the full potential of this compound in these areas and to develop new applications for this valuable compound.

Synthesis Methods

2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting intermediate with 2-mercaptobenzothiazole. The final product is obtained by the reaction of the intermediate with methylsulfonyl chloride and acetic anhydride. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.

Scientific Research Applications

2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid has been extensively used in scientific research due to its ability to react with various compounds and form stable complexes. One of the primary applications of this compound is in the determination of total phenolic content in plant extracts. This compound reacts with phenolic compounds to form a blue-colored complex, which can be quantified spectrophotometrically. This method has been widely used in the analysis of plant extracts and has shown significant potential in the identification of bioactive compounds.

properties

IUPAC Name |

2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S2/c1-25(22,23)9-6-7-12-13(8-9)24-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNZVJZVMRVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)

![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)

![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)

![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)